

# dealing with A-119637 autofluorescence in imaging

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## Compound of Interest

Compound Name: A-119637

Cat. No.: B15601939

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## Technical Support Center: A-119637 Imaging

Welcome to the technical support center for imaging applications involving **A-119637**. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to autofluorescence during imaging experiments.

## Frequently Asked Questions (FAQs)

**Q1: What is autofluorescence and why is it a problem in my imaging experiments with A-119637?**

Autofluorescence is the natural emission of light by biological structures or other materials in your sample when they are excited by the light source of the microscope. This intrinsic fluorescence can be a significant problem as it can obscure the specific signal from your fluorescent probe, **A-119637**, leading to poor signal-to-noise ratios and difficulty in interpreting your results.<sup>[1][2]</sup> Autofluorescence can be mistaken for the target of interest or mask the detection of low-abundance analytes.<sup>[1]</sup>

**Q2: How can I determine if the background signal in my images is from autofluorescence or non-specific binding of A-119637?**

To identify the source of background fluorescence, it is crucial to include proper controls in your experiment. An essential control is an unlabeled sample that has undergone all the same

processing steps (e.g., fixation, permeabilization) but has not been incubated with **A-119637**.<sup>[1]</sup> Any signal observed in this unstained control can be attributed to autofluorescence from the sample itself.<sup>[1][3]</sup>

Q3: What are the common sources of autofluorescence in my samples?

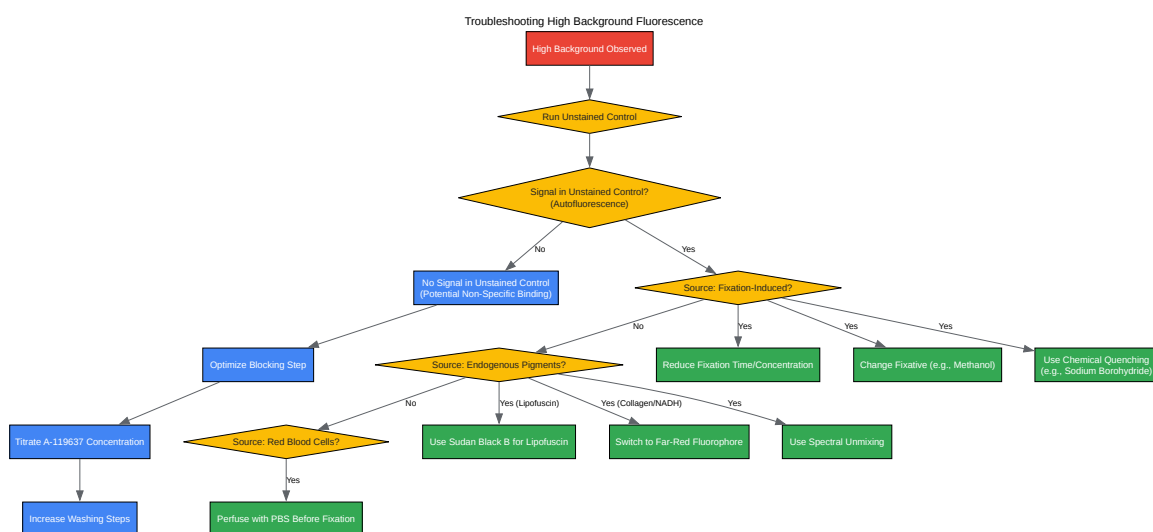
Autofluorescence can originate from several sources within your biological sample and can also be induced by sample preparation procedures. Common sources include:

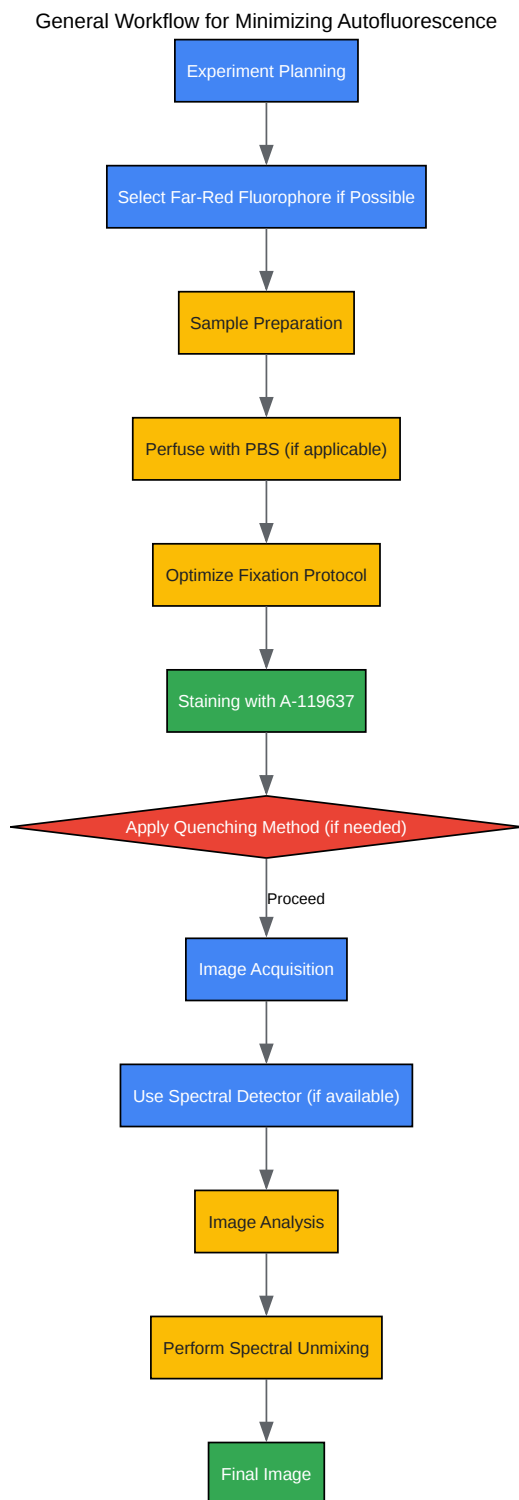
- Endogenous Fluorophores: Many biological molecules naturally fluoresce, including collagen, elastin, NADH, riboflavins, and lipofuscin.<sup>[1][4]</sup>
- Fixation: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can react with proteins and other biomolecules to create fluorescent products.<sup>[1][5][6]</sup>
- Red Blood Cells: The heme group in red blood cells exhibits broad autofluorescence.<sup>[4][5]</sup>
- Culture Media Components: Some components in cell culture media, such as phenol red and FBS, can contribute to background fluorescence.<sup>[1]</sup>
- Mounting Media: Some mounting media can be a source of autofluorescence.<sup>[7]</sup>

## Troubleshooting Guides

### Problem: High background fluorescence obscuring the **A-119637** signal.

High background can be a complex issue with multiple potential causes. The following troubleshooting workflow can help you systematically identify and address the source of the high background.





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